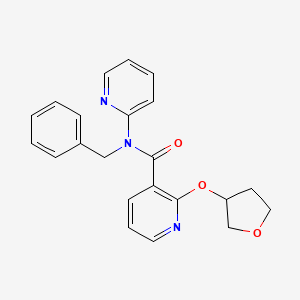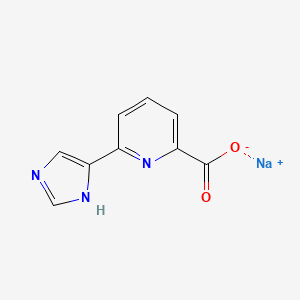![molecular formula C12H12INO B2956917 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one CAS No. 303019-46-7](/img/structure/B2956917.png)
3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one is a chemical compound that belongs to the class of halogenated benzenes, ketones, and secondary amines . It has a molecular formula of C12H12INO and a molecular weight of 313.13 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a cyclohexenone moiety through an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 4-iodoaniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using larger reactors and continuous flow systems to ensure consistent quality and yield. The purification of the compound is typically achieved through techniques such as recrystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives .
Scientific Research Applications
3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The iodine atom in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards its targets. The amino group can form hydrogen bonds, further stabilizing the compound’s interactions with proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-Bromophenyl)amino]cyclohex-2-en-
Properties
IUPAC Name |
3-(4-iodoanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZOTRUUMVRCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methyl]acetamide](/img/structure/B2956838.png)



![ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B2956846.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide](/img/structure/B2956847.png)



![N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2956854.png)
![Tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2956856.png)

